(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
Description
The compound “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is a 1,3,4-thiadiazole derivative featuring a benzotriazole moiety at the 5-position and an ethylamine group at the 2-position. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its diverse chemical and biological properties, including antimicrobial, anticancer, and pesticidal activities .
Properties
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQTFITQHXSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine typically involves the reaction of benzotriazole derivatives with thiadiazole precursors. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a suitable thiadiazole derivative under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of benzotriazole and thiadiazole intermediates, followed by their coupling under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzotriazole or thiadiazole rings are modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine. The compound has demonstrated significant effectiveness against various bacterial strains:
- Antibacterial Activity : Research indicates that derivatives of benzotriazole exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds linked to benzotriazole have shown promising results against Staphylococcus aureus and Escherichia coli . The introduction of bulky hydrophobic groups in the structure has been associated with enhanced antibacterial potency .
- Antifungal Activity : Studies also suggest that certain benzotriazole derivatives possess antifungal properties. For example, some compounds have been tested against Candida albicans, yielding moderate activity .
Therapeutic Potential
The biological activities of this compound extend beyond antimicrobial properties:
- Potential Anti-Cancer Agents : Some studies suggest that compounds containing benzotriazole can exhibit anti-cancer properties through mechanisms such as apoptosis induction in cancer cells .
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the downstream biological pathways. For example, it may inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
5-Benzyl-1,3,4-thiadiazol-2-amine (CAS: 2002-03-1) Structure: A benzyl group replaces the benzotriazolylmethyl moiety at the 5-position. Synthesis: Prepared via oxidative cyclization of thiosemicarbazide derivatives . However, the absence of benzotriazole’s N-heteroatoms reduces opportunities for hydrogen bonding . Applications: Used as an intermediate in antimicrobial agents .
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (CAS: 448914-54-3)
- Structure : Features a 4-methylphenyl group at the 5-position and an allylamine substituent.
- Synthesis : Derived from reactions between aryl aldehydes and thiosemicarbazides, followed by alkylation .
- Properties : The allylamine group introduces reactivity for further functionalization (e.g., click chemistry). The methylphenyl group provides moderate electron-donating effects, stabilizing the thiadiazole ring .
- Applications : Explored in agrochemicals due to its structural similarity to pesticidal thiadiazoles .
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas Structure: Contains a benzothiazole-linked thiourea instead of benzotriazole. Synthesis: Cyclization of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates . Properties: The benzothiazole-thiourea motif exhibits strong antiproliferative activity, attributed to intercalation with DNA or enzyme inhibition .
Tautomerism and Stability
The thiadiazole ring exhibits tautomerism, with equilibrium between amino (NH2) and imino (NH) forms. NMR studies on allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine reveal dominance of the amino tautomer in solution, stabilized by resonance with the pyridine ring . For the target compound, the electron-withdrawing benzotriazole group may stabilize the imino form, altering reactivity in nucleophilic substitutions .
Biological Activity
The compound (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine , with CAS number 603097-80-9, is a derivative of the thiadiazole family known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, which have garnered attention for their pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N6S
- Molecular Weight : 260.32 g/mol
The structure consists of a benzotriazole moiety linked to a thiadiazole ring, suggesting potential interactions with biological targets due to the presence of multiple heteroatoms.
1. Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial : The compound has been tested against various strains of bacteria, demonstrating effective inhibition comparable to established antibiotics .
- Antifungal : It shows promise against fungal pathogens, indicating its potential use in treating fungal infections .
2. Anticancer Properties
Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can:
- Inhibit cancer cell proliferation : The compound has shown cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
- Mechanism of action : It appears to activate apoptotic pathways by increasing p53 expression and caspase activity .
3. Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells revealed a dose-dependent response in reducing cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations, correlating with enhanced caspase activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was assessed against multi-drug resistant bacterial strains. Results showed that it significantly reduced bacterial counts compared to control groups, suggesting its potential as a novel antibacterial agent.
Q & A
Q. What are the common synthetic routes for preparing (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine and related thiadiazol-2-amine derivatives?
Q. How can researchers confirm the identity and purity of the compound using spectroscopic methods?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., C-S-C stretches at 685–687 cm⁻¹, amide I bands at ~1682 cm⁻¹, and NH stretches at ~3150 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns and aromaticity. For example, ethyl groups show δ ~1.2–1.4 ppm (triplet) and δ ~3.4–3.6 ppm (quartet) in ¹H NMR .
- TLC : Monitor reaction progress and purity using silica gel GF254 plates with appropriate eluents (e.g., ethyl acetate/hexane mixtures) .
Advanced Research Questions
Q. How can contradictory spectral data be resolved when characterizing thiadiazol-2-amine derivatives?
Methodological Answer:
- Cross-validation : Combine IR, NMR, and mass spectrometry. For example, if IR suggests an amide group but NMR lacks NH signals, consider tautomerization or hydrogen bonding effects .
- Crystallography : Resolve ambiguities in substitution patterns using single-crystal X-ray diffraction (e.g., crystal structure analysis of 5-({[(E)-benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine confirmed bond angles and planarity ).
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .
Q. What strategies optimize the reaction yield in the synthesis of benzotriazole-conjugated thiadiazole derivatives?
Methodological Answer:
- Catalyst screening : Triethylamine improves cyclization efficiency (e.g., 85% yield in chloroacetyl chloride reactions) .
- Temperature control : Reflux in DMF (120°C) maximizes thiourea intermediate formation, while lower temps (90–95°C) prevent decomposition during cyclization .
- Stoichiometry : Equimolar ratios of amine and isothiocyanate minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
